molecular formula C13H17NO5 B5303437 (Z)-but-2-enedioic acid;4-[(dimethylamino)methyl]phenol

(Z)-but-2-enedioic acid;4-[(dimethylamino)methyl]phenol

Cat. No.: B5303437
M. Wt: 267.28 g/mol
InChI Key: DTUQZLUVLWAXOI-BTJKTKAUSA-N
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Description

(Z)-but-2-enedioic acid;4-[(dimethylamino)methyl]phenol is a compound that combines the properties of both (Z)-but-2-enedioic acid and 4-[(dimethylamino)methyl]phenol. The compound features both carboxylic acid and phenol functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;4-[(dimethylamino)methyl]phenol typically involves the reaction of (Z)-but-2-enedioic acid with 4-[(dimethylamino)methyl]phenol under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-but-2-enedioic acid;4-[(dimethylamino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, (Z)-but-2-enedioic acid;4-[(dimethylamino)methyl]phenol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it valuable in organic synthesis .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its phenol group can participate in hydrogen bonding and other interactions with proteins and nucleic acids .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development .

Industry

In industrial applications, this compound is used in the production of dyes, polymers, and other materials. Its chemical properties make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;4-[(dimethylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-but-2-enedioic acid;4-[(dimethylamino)methyl]phenol is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and applications. This combination of properties is not found in the individual components alone .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;4-[(dimethylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.C4H4O4/c1-10(2)7-8-3-5-9(11)6-4-8;5-3(6)1-2-4(7)8/h3-6,11H,7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUQZLUVLWAXOI-BTJKTKAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=CC=C(C=C1)O.C(=C\C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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